molecular formula C₃₁H₂₂D₆ClN₇O₂ B1160013 THZ1-d6

THZ1-d6

Cat. No.: B1160013
M. Wt: 572.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THZ1-d6 is a deuterated analog of THZ1, a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 plays a dual role as a master regulator of the cell cycle, via its function as a CDK-Activating Kinase (CAK), and as a critical driver of gene transcription, through its phosphorylation of the RNA Polymerase II (Pol II) C-terminal domain (CTD) . By targeting CDK7, this compound is a valuable research tool for investigating transcriptional addiction in cancers, particularly those driven by super-enhancers and oncogenes such as MYC . Preclinical studies on the parent compound have demonstrated its efficacy in suppressing tumor cell proliferation and survival in various models, including multiple myeloma, acute lymphoblastic leukemia, and breast cancer, often through the downregulation of short-lived pro-survival proteins like MCL-1 and BCL-xL . Furthermore, research indicates that CDK7 inhibition can modulate the immune response, with potential applications in mitigating conditions like cytokine release syndrome (CRS) associated with immunotherapies . The incorporation of deuterium in this compound may offer improved metabolic stability for extended in vivo pharmacokinetic and pharmacodynamic studies, aiding the exploration of transcription-targeted therapies in oncology and immunology research.

Properties

Molecular Formula

C₃₁H₂₂D₆ClN₇O₂

Molecular Weight

572.09

Synonyms

N-[3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-4-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-benzamide-d6

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Property This compound THZ1 Hydrochloride THZ1-R
Molecular Formula C₂₂H₁₅D₆N₃O₂S C₂₂H₂₁ClN₃O₂S C₂₄H₂₃N₃O₃S
Molecular Weight (g/mol) ~428.5 ~434.9 ~449.5
Suppliers 1 2 5
Primary Use Metabolic studies, internal standards Kinase inhibition assays Structural optimization studies
Metabolic Stability High (deuterated) Moderate Variable (R-group dependent)

Sources : Supplier data ; inferred structural properties based on naming conventions .

Research Findings

Pharmacokinetic Advantages:

Deuteration in this compound is hypothesized to reduce CYP450-mediated metabolism, extending its half-life in biological systems compared to THZ1. This aligns with studies on deuterated drugs like deutetrabenazine, where deuterium improves bioavailability .

Functional Limitations:
  • Cost and Synthesis : Deuterated compounds require specialized synthesis, increasing production costs and limiting accessibility .
  • Niche Utility : this compound’s primary role in analytical workflows contrasts with THZ1-R’s broader therapeutic exploration, such as optimizing kinase selectivity through R-group modifications .
Contradictions in Evidence:

While supplier data highlight this compound’s scarcity, its scientific relevance in metabolic studies is underexplored in the provided evidence, suggesting a gap in published comparative efficacy data .

Preparation Methods

Post-Synthetic Isotopic Exchange

Isotopic exchange involves treating THZ1 with deuterated reagents (e.g., D2_2O, CD3_3OD) under controlled conditions to replace specific hydrogens. For instance, acidic hydrogens adjacent to electron-withdrawing groups, such as amide protons in THZ1’s covalent warhead, may undergo H/D exchange in the presence of deuterium oxide and a catalyst. However, this method often lacks positional specificity and may require rigorous purification to avoid isotopic dilution.

De Novo Synthesis with Deuterated Intermediates

A more precise strategy involves synthesizing this compound from deuterated precursors. For example, replacing hydrogen-containing reagents with deuterated analogs at critical synthesis steps ensures site-specific labeling. In the original THZ1 synthesis, key intermediates such as the acrylamide warhead or aryl rings could be substituted with deuterated variants. If THZ1’s structure includes methyl groups (e.g., CD3_3 instead of CH3_3), intermediates like deuterated methyl iodide (CD3_3I) or deuterated amines might be employed in alkylation or coupling reactions.

Reaction Optimization for this compound Preparation

The synthesis of this compound demands meticulous control over reaction conditions to maximize deuterium incorporation while preserving yield and purity. Key considerations include:

Solvent and Temperature Effects

Deuterated solvents (e.g., D2_2O, DMSO-d6_6) minimize back-exchange of deuterium with protic solvents. For example, in Ullmann coupling or nucleophilic substitution reactions—common in CDK inhibitor synthesis—using DMF-d7_7 or THF-d8_8 ensures isotopic integrity. Elevated temperatures (e.g., 80–100°C) may accelerate deuteration but risk side reactions, necessitating real-time monitoring via LC-MS.

Catalytic Systems for Deuterium Integration

Transition metal catalysts, such as palladium or copper, facilitate deuterium incorporation in cross-coupling reactions. In the synthesis of THZ1 analogs, copper(I)-mediated coupling between aryl halides and amines could be adapted using deuterated amines (e.g., ND2_2CD2_2CD2_2ND2_2) to introduce deuterium at strategic positions.

Analytical Characterization of this compound

Verifying the success of deuterium incorporation requires advanced analytical techniques:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak shift corresponding to six deuterium atoms. For THZ1 (theoretical [M+H]+^+ = ~500 Da), this compound should exhibit a [M+H]+^+ peak at ~506 Da, with a characteristic isotopic pattern reflecting 2^2H substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H NMR reveals the absence of proton signals at deuterated positions. For instance, if this compound incorporates deuterium in methyl groups (CD3_3), the corresponding proton triplet (~1.2 ppm) would vanish, while 2^2H NMR (if accessible) confirms deuterium presence.

Stability and Metabolic Profiling

Comparative studies between THZ1 and this compound assess deuterium’s impact on metabolic stability. Incubation with human liver microsomes (HLMs) measures the half-life (t1/2_{1/2}) enhancement due to the kinetic isotope effect (KIE). For example, if THZ1’s t1/2_{1/2} is 2 hours, this compound might exhibit a t1/2_{1/2} > 4 hours, indicating improved resistance to cytochrome P450 oxidation.

Comparative Data and Performance Metrics

The table below summarizes hypothetical reaction outcomes for this compound synthesis, extrapolated from analogous deuterated compounds:

Method Deuterium Incorporation (%) Yield (%) Purity (%)
Post-Synthetic Exchange65–754085
De Novo Synthesis>987298

De novo synthesis outperforms post-synthetic methods in both deuterium purity and yield, albeit requiring more complex synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.